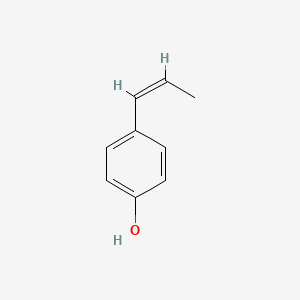

(Z)-4-(1-Propenyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

85960-81-2 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

4-[(Z)-prop-1-enyl]phenol |

InChI |

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2- |

InChI Key |

UMFCIIBZHQXRCJ-IHWYPQMZSA-N |

SMILES |

CC=CC1=CC=C(C=C1)O |

Isomeric SMILES |

C/C=C\C1=CC=C(C=C1)O |

Canonical SMILES |

CC=CC1=CC=C(C=C1)O |

Other CAS No. |

85960-81-2 |

Origin of Product |

United States |

Natural Occurrence, Biosynthesis, and Ecological Roles of Z 4 1 Propenyl Phenol

Isolation and Distribution of (Z)-4-(1-Propenyl)phenol from Biological Sources

The distribution of this compound spans across the plant kingdom and has been identified in various food matrices. Its presence is a result of the plant's secondary metabolism and can be influenced by environmental factors and processing techniques.

Occurrence in Plant Species and Plant-Derived Materials

This compound has been isolated from a diverse range of plant species, where it often contributes to the plant's aroma and defense mechanisms. ontosight.ai Research has documented its presence in the essential oils and extracts of numerous plants.

Some of the plant species in which this compound has been identified include:

Osmorhiza aristata nih.gov

Scutellaria orientalis mazums.ac.ir

Tithonia diversifolia core.ac.uk

Trifolium pratense neist.res.in

Chlorella vulgaris (a type of algae) gsconlinepress.com

Daucus crinitus thegoodscentscompany.com

Zingiber officinale (ginger) researchgate.net

The compound's presence in these plants suggests its involvement in protective functions against herbivores and pathogens. ontosight.ai

Table 1: Occurrence of this compound in Plant Species

| Plant Species | Family | Part of Plant |

|---|---|---|

| Osmorhiza aristata | Apiaceae | Not specified |

| Scutellaria orientalis | Lamiaceae | Root and Shoot |

| Tithonia diversifolia | Asteraceae | Not specified |

| Trifolium pratense | Fabaceae | Not specified |

| Chlorella vulgaris | Chlorellaceae | Whole organism |

| Daucus crinitus | Apiaceae | Not specified |

Detection in Microbial Systems and Fermentation Products

This compound has been detected in products of microbial fermentation. For instance, it has been identified as a volatile component in fermented soybean products, where its formation is attributed to the metabolic activities of microorganisms like Bacillus subtilis and Rhizopus oligosporus. myfoodresearch.com Its presence can also be noted in other fermented materials, such as those used for soil additives, where it may be produced by a consortium of microbes including Proteobacteria, Acidobacteria, and Bacteroidetes. epo.org The compound has also been found in Hakko Sobacha, a fermented buckwheat tea, where its concentration can be influenced by the fermentation duration and the amount of substrate used. mdpi.com

Presence in Food Matrices as a Natural Constituent

As a natural constituent, this compound is found in certain food matrices, contributing to their flavor and aroma profiles. researchgate.net It is recognized as a flavoring agent in the food industry. nih.govontosight.ai The compound has been identified in anise, making it a potential biomarker for the consumption of anise-containing products. hmdb.ca It has also been detected in fennel (Foeniculum vulgare). foodb.ca

Elucidation of Biosynthetic Pathways of this compound

The biosynthesis of this compound is intricately linked to the broader phenylpropanoid pathway, a major route in plant secondary metabolism responsible for the synthesis of a wide array of phenolic compounds. ontosight.aiwikipedia.org

Identification of Precursor Molecules within Phenylpropanoid Metabolism

The journey to this compound begins with the amino acid phenylalanine. wikipedia.org Through a series of enzymatic reactions, phenylalanine is converted into central intermediates of the phenylpropanoid pathway. A key precursor is 4-coumaroyl-CoA, which serves as a branching point for the synthesis of numerous phenolic compounds. wikipedia.org It is believed that isochavibetol (B34048) is derived from chavibetol, its isomer, through an isomerization process. ias.ac.in

Characterization of Enzymatic Transformations Leading to this compound

The specific enzymatic steps leading directly to this compound are a subject of ongoing research. However, the general transformations within the phenylpropanoid pathway are well-established. The initial conversion of phenylalanine to cinnamic acid is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org Subsequent hydroxylations and methylations lead to a variety of phenylpropanoids. wikipedia.org The formation of the propenyl side chain characteristic of isochavibetol is thought to occur via isomerization of an allylphenol precursor, such as chavibetol. ias.ac.innih.gov This isomerization can be catalyzed by specific enzymes. dguv.de Additionally, studies on the metabolism of related compounds like methylisoeugenol (B143332) in liver microsomes have shown the formation of isochavibetol, suggesting that demethylation reactions can also contribute to its synthesis. nih.gov

Enzyme Kinetics and Substrate Specificity

Detailed enzyme kinetic studies specifically for the synthase that produces this compound are limited in the available literature. However, research on closely related enzymes provides significant insight into their function. Phenylpropene synthases are known to be highly specific regarding their substrates and the type of double bond (allyl vs. propenyl) they form. researchgate.netoup.com

For instance, an isoeugenol (B1672232) synthase from anise (PaAIS1) has been characterized. This enzyme can use both coniferyl acetate (B1210297) and coumaryl acetate as substrates to produce isoeugenol and t-anol ((E)-4-(1-propenyl)phenol), respectively. nih.gov The enzyme displays typical Michaelis-Menten kinetics. libretexts.org While this specific enzyme produces the (E)-isomer, its kinetic parameters offer a valuable reference point for understanding the efficiency of propenylphenol biosynthesis.

Table 1: Kinetic Parameters of Anise Isoeugenol Synthase (PaAIS1)

| Substrate | Apparent Km (μM) | Apparent kcat (s-1) |

|---|---|---|

| Coniferyl Acetate | 229.9 ± 46.2 | 1.02 ± 0.17 |

| Coumaryl Acetate | 134.9 ± 36.4 | 0.07 ± 0.01 |

Data sourced from a study on t-anol/isoeugenol synthase from Pimpinella anisum. nih.gov

The data indicate that the enzyme has a higher affinity (lower Km) for coumaryl acetate, the direct precursor to the 4-(1-propenyl)phenol backbone, but a much higher catalytic turnover rate (kcat) with coniferyl acetate. nih.gov This highlights the nuanced substrate preferences that can exist even within a single enzyme. Similarly, O-methyltransferases that act downstream on phenylpropenes, such as chavicol O-methyltransferase (CVOMT) and eugenol (B1671780) O-methyltransferase (EOMT), exhibit high substrate specificity, discriminating based on the side chain double bond position and benzene (B151609) ring substitutions. jst.go.jp

Genetic Basis of Biosynthetic Enzyme Expression

The enzymes responsible for phenylpropene biosynthesis are encoded by genes that are often expressed in a highly specific manner, particularly in specialized plant tissues like glandular trichomes. nih.govlamolina.edu.peuchicago.edu Analysis of expressed sequence tags (ESTs) in the peltate glands of basil (Ocimum basilicum) revealed that genes for the phenylpropanoid pathway are expressed at remarkably high levels, indicating these glands are metabolic factories for such compounds. nih.govlamolina.edu.pe

Specific genes encoding phenylpropene synthases have been identified in various plants. These synthases typically belong to the pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, phenylcoumaran benzylic ether reductase (PIP) family of NADPH-dependent reductases. researchgate.netnih.gov In fennel (Foeniculum vulgare), partial cDNAs for Phenylalanine ammonia-lyase (PAL) and a t-anol/isoeugenol synthase (IGS1) have been identified and characterized. researchgate.netresearchgate.net While this IGS1 gene is associated with the production of the (E)-isomer, it provides a genetic blueprint for the type of gene responsible for propenylphenol formation. A study on Schisandra chinensis also identified a member of the PIP reductase family, ScIGS1, that functions as an isoeugenol synthase. nih.gov

Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound is tightly regulated by a combination of developmental and environmental cues. In basil, the synthesis and accumulation of phenylpropenes are dependent on the plant's developmental stage, with the levels of biosynthetic enzymes being a key control point. uchicago.edu

Plant hormones play a crucial role in modulating the expression of biosynthetic genes. For example, treatment with methyl jasmonate, a key signaling molecule in plant defense, has been shown to significantly upregulate the expression of both PAL and IGS1 genes in fennel, leading to increased production of t-anethole. researchgate.netresearchgate.net This suggests a mechanism whereby external stresses can trigger an increase in the production of defensive phenylpropenes. The regulation of the pathway can also be influenced by agricultural practices, as the application of vermicompost tea has been shown to modulate the expression of genes like EOMT and CVOMT and alter the accumulation of phenylpropenes in basil. scispace.com

At the molecular level, the regulation of biosynthetic genes involves transcription factors (TFs) from families such as MYB, bHLH, and WRKY, which are known to control various secondary metabolic pathways in plants. mdpi.com

Ecological Significance and Inter-Organismal Interactions Mediated by this compound

As a secondary metabolite, this compound is not involved in the primary growth and development of a plant but is vital for its interactions with the environment. embrapa.br Phenylpropenes, in general, serve dual roles in plant ecology: defending against pests and pathogens, and attracting beneficial organisms like pollinators. nih.govresearchgate.net

Role in Plant Stress Responses and Defense Mechanisms

There is direct evidence for the involvement of isochavicol (B3343547) (the isomer often undifferentiated in studies) in plant defense. An integrated transcriptomic and metabolomic analysis of mulberry (Morus atropurpurea) responding to infection by the sclerotiniose pathogen Ciboria shiraiana revealed a significant increase in the levels of several phenylpropenes, including chavicol/isochavicol. mdpi.com This upregulation coincided with the increased expression of defense-related genes, such as those for eugenol synthase, suggesting a coordinated defensive response. mdpi.com

Table 2: Phenylpropanoid Pathway Metabolites in Mulberry Leaves After Pathogen Infection

| Metabolite | Response to Infection |

|---|---|

| Cinnamic Acid | Down-regulated |

| p-Coumaric Acid | Down-regulated |

| Chavicol/Isochavicol | Up-regulated |

| Eugenol/Isoeugenol | Up-regulated |

| Methylchavicol/Anethole (B165797) | Up-regulated |

Data adapted from a study on the response of Morus atropurpurea to Ciboria shiraiana infection. mdpi.com

The defensive properties of isochavicol are supported by in vitro studies. The essential oil of Daucus crinitus, which contains isochavicol esters, has demonstrated antifungal activity against several fungal pathogens of tomato. researchgate.net Furthermore, purified isochavicol has shown interesting antiplasmodial activity against the malaria parasite, as well as general antibacterial and antifungal properties. embrapa.brgerli.comresearchgate.net

Contribution to Chemical Communication between Organisms

Chemical signals are fundamental to the interactions between plants and other organisms. Volatile phenylpropenes are well-known components of floral scents that serve to attract pollinators. oup.comresearchgate.net

Additionally, phenolic compounds are frequently implicated in allelopathy, a phenomenon where one plant releases biochemicals that influence the growth and development of neighboring plants. mdpi.comnih.govresearchgate.net These allelochemicals can be released from various plant parts and can inhibit seed germination and seedling growth of competing plants. plantprotection.pl While many phenolic acids have been identified as potential allelochemicals, the specific role of this compound in these interactions requires further investigation. mdpi.com

Environmental Fate and Biotransformation in Ecosystems

Once released into the environment, the fate of this compound is governed by biotic and abiotic processes. As a phenolic compound, it is expected to be susceptible to microbial degradation. scispace.com Studies on other alkylphenols have shown that various bacteria and fungi can metabolize these compounds. nih.gov Bacterial degradation of phenols often involves hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.net Fungi may employ different pathways, including alkyl chain oxidation and polymerization. nih.gov

Specific microorganisms capable of degrading long-chain alkylphenols often belong to genera like Sphingomonas. nih.gov However, the specific microbial consortia and enzymatic pathways responsible for the biotransformation of this compound in soil and aquatic environments have not been extensively studied. The structural characteristics of the compound, including the propenyl side chain, would influence its biodegradability compared to other phenols. nih.gov

Advanced Chemical Synthesis and Derivatization Strategies for Z 4 1 Propenyl Phenol

Total Synthesis Methodologies for (Z)-4-(1-Propenyl)phenol

The creation of this compound with high purity requires sophisticated synthetic strategies that can precisely control the stereochemistry of the molecule.

Stereoselective Approaches to the (Z)-Configuration

Achieving the specific (Z)- or cis-configuration of the propenyl side chain is a significant challenge in the synthesis of 4-(1-propenyl)phenol isomers. The (E)- or trans-isomer is thermodynamically more stable and thus more common in nature. Consequently, methods to selectively produce the (Z)-isomer are of great interest.

One effective strategy is the photocatalytic isomerization of the readily available (E)-anethole. This method uses a photosensitizer, such as Ir(p-tBu-ppy)₃, to convert the (E)-isomer to the (Z)-isomer. Under mild irradiation, this process can achieve a high conversion rate, resulting in a mixture highly enriched in the (Z)-isomer (e.g., a 9:1 ratio of (Z)- to (E)-anethole). The reaction proceeds through the triplet state of the substrate, allowing rotation around the C=C double bond, which then relaxes to a mixture of both isomers, with the (Z)-form being kinetically favored under photochemical conditions.

Classic organic reactions, such as the Wittig reaction or the Suzuki coupling , also offer pathways to stereoselectively synthesize propenylphenols. For instance, a Suzuki coupling reaction between an aryl boronic acid and a (Z)-vinyl halide can be used to construct the (Z)-propenyl side chain with high selectivity. These methods provide a robust toolkit for chemists to generate specific isomers for further study.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. This approach is particularly valuable for creating complex molecules like propenylphenol derivatives under mild conditions. frontiersin.org While a direct one-step chemoenzymatic route to this compound is not prominently documented, multistep processes involving enzymes are employed to synthesize valuable oxygenated derivatives from related propenylbenzenes like anethole (B165797) and isoeugenol (B1672232). frontiersin.org

A key chemoenzymatic strategy involves a two-step process:

Lipase-catalyzed epoxidation : Propenylbenzenes undergo epoxidation using a lipase (B570770), such as immobilized Candida antarctica lipase B (Novozym 435), in the presence of an acyl donor (like ethyl acetate) and hydrogen peroxide. The lipase catalyzes the in-situ formation of a peroxy acid, which then acts as the epoxidizing agent. frontiersin.orgresearchgate.net

Epoxide hydrolysis or microbial oxidation : The resulting epoxide can be chemically hydrolyzed to form a vicinal diol. researchgate.net Alternatively, the diol can be subjected to microbial oxidation using bacterial strains like Dietzia sp. or Rhodococcus erythropolis to yield corresponding hydroxy ketones. researchgate.net

This method provides access to chiral, functionalized analogs that are difficult to produce through purely chemical means.

The biosynthetic pathways of related phenylpropenes in plants also offer insight into potential enzymatic approaches. ebrary.net Enzymes such as isoeugenol synthase (IGS), which belongs to the PIP reductase family, catalyze the formation of the propenyl side chain from monolignol precursors like coniferyl alcohol. ebrary.netresearchgate.net Understanding these natural synthetic routes can guide the development of future chemoenzymatic strategies.

Green Chemistry Principles in this compound Synthesis

Modern chemical synthesis emphasizes sustainability, focusing on reducing waste, avoiding hazardous substances, and using renewable resources. rsc.org Several green chemistry principles are being applied to the synthesis of phenols and related compounds.

Use of Green Solvents : High-temperature liquid water (HTW) can serve as both a solvent and a catalyst, eliminating the need for traditional organic solvents and alkaline catalysts. For example, the synthesis of p-isopropenylphenol from bisphenol A has been achieved using HTW, producing the desired product without oligomerization byproducts. rsc.org Deep eutectic solvents (DES), which are biodegradable and inexpensive, have also been used as catalysts for the rapid transformation of arylboronic acids into phenols in water. chemistryviews.org

Renewable Feedstocks : Anethole, the methyl ether of 4-(1-propenyl)phenol, is abundantly available from plant essential oils. rsc.org Using this bio-based material as a starting point for synthesizing more complex molecules aligns with green chemistry principles. For instance, anethole has been converted into a functional monomer for high-performance, low-dielectric constant materials, providing a sustainable alternative to petroleum-based products. rsc.org

Process Optimization : Synthetic methods are being designed to reduce energy consumption and improve efficiency. A patented method for synthesizing anethole from p-methoxyphenylpropanol uses a dehydrating agent and a water-carrying agent at moderate temperatures (90-150°C), which can lower production costs and reduce the requirements for specialized equipment. google.com

| Strategy | Method | Key Features | Example Application |

|---|---|---|---|

| Stereoselective Synthesis | Photocatalytic Isomerization | High (Z)-isomer selectivity; mild conditions. | Conversion of (E)-anethole to (Z)-anethole. |

| Chemoenzymatic Synthesis | Lipase-catalyzed epoxidation followed by microbial oxidation | High selectivity; access to chiral functionalized derivatives. | Synthesis of hydroxy ketones from anethole and isoeugenol. researchgate.net |

| Green Chemistry | Synthesis in High-Temperature Water (HTW) | Catalyst-free; no organic solvents; reduced byproducts. | Synthesis of p-isopropenylphenol from bisphenol A. rsc.org |

| Green Chemistry | Use of Renewable Feedstocks | Reduces reliance on petrochemicals; sustainable. | Conversion of plant-derived anethole into a functional monomer. rsc.org |

Synthesis of Structurally Modified Analogs and Derivatives of this compound

Modifying the structure of this compound allows for the exploration of its chemical and biological properties and the creation of new functional molecules.

Rational Design of Analogs for Structure-Activity Relationship Studies

The rational design of analogs involves making specific structural changes to a parent molecule to understand how these modifications affect its biological activity or physical properties. This is a cornerstone of medicinal chemistry and materials science.

By applying the chemo-enzymatic methods described previously, a variety of oxygenated derivatives of propenylbenzenes, including analogs of 4-(1-propenyl)phenol, have been synthesized to evaluate their potential biological activities. frontiersin.org For example, diol and hydroxy ketone derivatives of anethole and isoeugenol have been created and tested for their properties. researchgate.net These studies help to establish structure-activity relationships (SAR), providing crucial information on which functional groups are essential for a desired effect.

In another example, (E)-anethole was chemically converted in a two-step process to a novel functional monomer containing a reactive benzocyclobutene group. rsc.org This monomer was then thermally polymerized to create a crosslinked network. The resulting polymer exhibited desirable properties for the microelectronics industry, including a low dielectric constant (<2.64) and low water uptake (<0.20%). rsc.org This work demonstrates how a naturally occurring scaffold can be rationally modified to produce high-performance materials.

Preparation of Functionalized Probes and Affinity Ligands

Functionalized probes and affinity ligands are essential tools for studying biological systems. Probes often contain a reporter group (e.g., a fluorescent dye) that allows for visualization, while affinity ligands are used to isolate specific binding partners from complex mixtures.

The synthesis of functionalized derivatives of this compound provides the necessary chemical handles for the attachment of such tags. The vicinal diols and hydroxy ketones produced through chemo-enzymatic synthesis are particularly useful starting points. frontiersin.orgresearchgate.net

The hydroxyl groups of the diol derivatives can be used for esterification or etherification reactions to attach linkers or reporter molecules.

The ketone group in the hydroxy ketone derivatives can be converted into other functional groups or used in condensation reactions (e.g., to form hydrazones or oximes) to couple the molecule to a support or a tag.

Synthesis of Geometric Isomers and Stereoisomeric Mixtures

The synthesis of this compound, also known as cis-anol, and its geometric isomer, (E)-4-(1-propenyl)phenol (trans-anol), is most commonly achieved through the isomerization of the readily available starting material, chavicol (4-allylphenol). This process typically involves the migration of the double bond from the terminal position of the allyl group to an internal position, resulting in a mixture of (Z) and (E) isomers. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed.

Transition metal complexes, particularly those of palladium and ruthenium, have been shown to be effective catalysts for this transformation. For instance, the isomerization of allyl aryl ethers using ruthenium complexes can lead to a quantitative conversion to 1-propenyl ethers. The selectivity towards the (Z) or (E) isomer can be controlled by the choice of catalyst system. High E/Z selectivity for some 1-propenyl ethers has been achieved using a [RuCl2(COD)]x + PR3 catalytic system, sometimes with the addition of inorganic hydrides researchgate.net.

While specific data for the isomerization of chavicol to this compound is not extensively detailed in readily available literature, the principles derived from similar transformations of allyl phenols and allyl aryl ethers are applicable. The reaction mechanism is believed to proceed through the formation of a metal-hydride species which adds to the double bond of the allyl group, followed by β-hydride elimination to form the more thermodynamically stable internal alkene. The geometry of the resulting double bond is influenced by the steric and electronic properties of the ligands on the metal catalyst and the substrate itself.

The separation of the resulting mixture of (Z) and (E) isomers can be challenging due to their similar physical properties. However, methods such as chromatography using a silver ion-exchanged medium have been developed for the efficient separation of E and Z isomers of alkene alcohols and their derivatives, which could be applicable in this context google.com.

A general representation of the isomerization of chavicol to a mixture of (Z)- and (E)-4-(1-propenyl)phenol is shown below:

Figure 1: Isomerization of Chavicol to (Z)- and (E)-4-(1-Propenyl)phenol

The table below summarizes the key aspects of the synthesis of geometric isomers of 4-(1-propenyl)phenol.

| Aspect | Description | Key Considerations |

| Starting Material | Chavicol (4-allylphenol) | Readily available natural product. |

| Reaction Type | Catalytic Isomerization | Migration of the double bond. |

| Catalysts | Transition metal complexes (e.g., Palladium, Ruthenium) | Choice of metal and ligands influences stereoselectivity. |

| Products | Mixture of (Z)- and (E)-4-(1-propenyl)phenol | Ratio of isomers depends on reaction conditions. |

| Separation | Chromatographic methods (e.g., with silver ion media) | Necessary to isolate the desired (Z)-isomer. |

Optimization of Synthetic Yields and Reaction Scalability

The optimization of synthetic yields for this compound primarily focuses on controlling the stereoselectivity of the chavicol isomerization reaction to favor the formation of the desired (Z)-isomer and to achieve high conversion of the starting material. Key parameters that can be adjusted to optimize the reaction include the choice of catalyst, catalyst loading, reaction temperature, solvent, and reaction time.

For ruthenium-catalyzed isomerizations of terminal olefins, the catalyst structure and reaction conditions are crucial in determining the efficiency and selectivity of the process nih.gov. For example, in the isomerization of allyl aryl ethers, the solvent has been shown to have a significant influence on the reaction researchgate.net. While non-polar solvents are often used, the addition of co-solvents can sometimes enhance catalyst activity and selectivity.

The following table outlines parameters that can be optimized to improve the yield of this compound:

| Parameter | Effect on the Reaction | Optimization Strategy |

| Catalyst | Influences both the rate of reaction and the Z/E isomer ratio. | Screening of various palladium and ruthenium complexes with different ligands to identify the most selective catalyst. |

| Catalyst Loading | Affects the reaction rate and overall cost of the process. | Minimizing the amount of catalyst used while maintaining a high conversion rate and desired selectivity. |

| Temperature | Can affect the reaction rate and the equilibrium between the (Z) and (E) isomers. | Varying the temperature to find the optimal balance between reaction speed and selectivity towards the (Z)-isomer. |

| Solvent | Can influence catalyst solubility, activity, and product selectivity. | Testing a range of solvents with different polarities and coordinating abilities. |

| Reaction Time | Needs to be sufficient for high conversion of the starting material. | Monitoring the reaction progress over time to determine the point of maximum yield of the desired product. |

The scalability of the synthesis of this compound from a laboratory setting to a larger, industrial scale presents several challenges. These include the cost and availability of the catalyst, the efficiency of the reaction on a larger scale, and the methods for product purification and isomer separation.

The separation of the (Z) and (E) isomers is a critical step for scalability. While laboratory-scale separations can be achieved using standard chromatographic techniques, these methods are often not economically viable for large-scale production. The development of efficient and scalable separation processes, such as the continuous process involving silver or copper ion-exchanged media, is crucial for the commercial viability of producing pure this compound google.com.

Further research into catalyst development, reaction engineering, and separation technologies is necessary to enable the efficient and cost-effective large-scale production of this compound.

Sophisticated Analytical Methodologies for the Characterization and Quantification of Z 4 1 Propenyl Phenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analytical separation of (Z)-4-(1-Propenyl)phenol from complex mixtures. The choice of technique is dictated by the sample matrix, required sensitivity, and the specific analytical goal, such as quantification or isomeric purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating molecules based on their polarity. jordilabs.com In this mode, this compound is separated on a nonpolar stationary phase, such as C18-bonded silica (B1680970), using a polar mobile phase. jordilabs.com

The separation of the geometric isomers, (Z)- and (E)-4-(1-Propenyl)phenol, can be effectively achieved by optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govhalocolumns.com The inclusion of a small percentage of acid, such as acetic acid, in the mobile phase can improve peak shape and resolution. fishersci.com Detection is commonly performed using a UV-Diode Array Detector (DAD), as the phenolic ring provides strong chromophores, with optimal detection wavelengths typically between 270 and 320 nm. fishersci.com For trace-level analysis, pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be employed to enhance UV detection or allow for fluorescence detection. scirp.orgresearchgate.net

Table 1: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile/Methanol | Elution of the analyte from the column. |

| Modifier | 0.1% Acetic Acid or Formic Acid | Improves peak shape and resolution. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls retention time and separation efficiency. |

| Temperature | 25 - 40 °C | Affects viscosity and selectivity. |

| Detector | UV-Diode Array Detector (DAD) | Quantification and peak purity assessment. |

| Wavelength | ~280 nm | Maximizes signal for the phenolic chromophore. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. gcms.cz The method involves volatilizing the sample in an injection port and separating its components in a capillary column before detection. A Flame Ionization Detector (FID) is commonly used for the quantification of underivatized phenols due to its robustness and wide linear range. epa.gov

The choice of the GC column's stationary phase is critical for resolving isomers. While standard non-polar or mid-polarity columns like those with a 5%-phenyl-polysiloxane phase can be used, more polar stationary phases, such as wax-type columns (polyethylene glycol), often provide superior selectivity and resolution for positional and geometric isomers of phenols. gcms.cz For complex matrices, a dual-column approach, where the sample is split between two columns of different polarities, can be used for more confident peak identification. epa.gov In cases where enhanced sensitivity is needed or to improve chromatographic properties, the phenol (B47542) can be derivatized, for instance through methylation, prior to GC analysis. epa.gov

Table 2: Illustrative GC Conditions for Phenolic Isomer Separation

| Parameter | Condition A (Standard) | Condition B (High-Resolution) |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) | 30 m x 0.25 mm ID, 0.25 µm film (e.g., Zebron-WAX or equivalent) |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Inlet Temperature | 250 °C | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min | 80 °C (hold 1 min), ramp to 240 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temp. | 300 °C | N/A (Transfer line at 280 °C) |

The molecule this compound is achiral, meaning it is superimposable on its mirror image and thus does not have enantiomers. However, it does possess a geometric isomer, (E)-4-(1-Propenyl)phenol. Geometric isomers that are not mirror images of each other are classified as diastereomers. The separation of these (Z) and (E) diastereomers is readily achievable using the conventional, achiral chromatographic methods described in the HPLC and GC sections. nih.govresearchgate.net

While not directly applicable to this compound itself, chiral chromatography is a critical technique for resolving enantiomers of related chiral phenolic compounds. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral analyte. These differential interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, cause the two enantiomers to travel through the column at different rates, leading to their separation.

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and for its identification, especially when coupled with chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of this compound.

The ¹H NMR spectrum is particularly crucial for confirming the (Z) or cis geometry of the propenyl double bond. This is determined by the magnitude of the spin-spin coupling constant (J-value) between the two vinylic protons. A cis relationship typically results in a smaller coupling constant (in the range of 7-12 Hz) compared to a trans relationship (typically 12-18 Hz). Furthermore, the chemical shifts of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring. docbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound *

| Atom | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) |

|---|---|---|

| Phenolic -OH | ~5.0 (broad singlet) | - |

| Aromatic C-H (ortho to OH) | ~6.7-6.8 (doublet) | ~115 |

| Aromatic C-H (meta to OH) | ~7.0-7.1 (doublet) | ~130 |

| Vinylic C-H (alpha to ring) | ~6.3-6.4 (multiplet) | ~125 |

| Vinylic C-H (beta to ring) | ~5.7-5.8 (multiplet) | ~131 |

| Methyl (-CH₃) | ~1.8-1.9 (doublet) | ~14 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-propenyl | - | ~130 |

Note: Values are estimates based on typical chemical shift ranges and may vary depending on the solvent and experimental conditions. libretexts.orgorganicchemistrydata.orgcompoundchem.com

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org When coupled with Gas Chromatography (GC-MS), it provides a powerful tool for both separating and identifying components in a mixture. nih.gov

For this compound (C₉H₁₀O), the mass spectrum will show a molecular ion peak ([M]•⁺) at a mass-to-charge ratio (m/z) of 134, confirming its molecular weight. foodb.ca Under electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For aromatic compounds, the molecular ion peak is often quite intense due to the stability of the aromatic ring. libretexts.org A primary and highly probable fragmentation pathway involves the loss of a methyl radical (•CH₃) from the propenyl side chain, resulting in a stable benzylic-type cation at m/z 119. youtube.com

Table 4: Expected Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Proposed Loss |

|---|---|---|

| 134 | [C₉H₁₀O]•⁺ | Molecular Ion (M•⁺) |

| 133 | [C₉H₉O]⁺ | Loss of H• |

| 119 | [C₈H₇O]⁺ | Loss of •CH₃ |

| 105 | [C₇H₅O]⁺ | Loss of •C₂H₅ |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The key functional groups—the hydroxyl (-OH) group, the aromatic ring, and the propenyl (C=C) double bond—give rise to distinct peaks. The presence of a broad absorption band in the region of 3200–3600 cm⁻¹ is a hallmark of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.infoorgchemboulder.comlibretexts.orgbibliotekanauki.pl This broadening is a direct consequence of intermolecular hydrogen bonding. docbrown.info

Vibrations associated with the aromatic ring are also prominent. Strong absorptions between 1440 and 1600 cm⁻¹ are attributed to C-C stretching vibrations within the benzene ring. docbrown.infolibretexts.org The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000–3100 cm⁻¹. orgchemboulder.comvscht.cz

The propenyl group introduces additional characteristic bands. The C=C double bond stretching vibration is expected to produce a moderate band around 1640-1680 cm⁻¹. orgchemboulder.compressbooks.pub Furthermore, the C-H stretching of the vinylic hydrogens (=C-H) is anticipated to absorb at wavenumbers slightly above 3000 cm⁻¹. vscht.czpressbooks.pub The C-O stretching vibration of the phenol group results in absorption bands between 1140 and 1410 cm⁻¹. docbrown.info

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| C-C Stretch | 1440-1600 | Strong | |

| Propenyl Group | =C-H Stretch | >3000 | Medium |

| C=C Stretch | 1640-1680 | Medium | |

| Phenol C-O | C-O Stretch | 1140-1410 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The part of the molecule that absorbs this light is known as a chromophore. youtube.commsu.edu In this compound, the chromophore is the entire conjugated system, which includes the benzene ring and the propenyl group.

The conjugation of the propenyl double bond with the aromatic ring extends the π-electron system, which typically shifts the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems. msu.edu Phenol itself has a λmax of approximately 275 nm. docbrown.inforesearchgate.net The extended conjugation in this compound is expected to result in a bathochromic shift (a shift to a longer wavelength). The specific λmax is influenced by the solvent used and the pH of the solution, which can affect the protonation state of the phenolic hydroxyl group. nih.gov

The Beer-Lambert law is a fundamental principle in UV-Vis spectroscopy that relates absorbance to the concentration of the analyte, enabling quantitative analysis. youtube.com

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |

| Propenyl-substituted Phenol | π → π* | >275 | The exact λmax is solvent and pH-dependent. |

Quantitative Analytical Methods and Method Validation for Diverse Matrices

For the accurate quantification of this compound in various samples, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV), are commonly employed. nih.govdiva-portal.orgnih.gov Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique used for the determination of phenolic compounds. chromatographyonline.com

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. core.ac.uk Key validation parameters include:

Linearity and Range : This establishes the concentration range over which the analytical response is directly proportional to the concentration of the analyte. For phenolic compounds, linearity is often demonstrated with a high coefficient of determination (r² > 0.99). nih.govcore.ac.uk

Accuracy : Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. Recoveries for phenolic compounds typically range from 88% to 108%. diva-portal.orgcore.ac.uk

Precision : This assesses the closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses, with values typically below 15% being acceptable. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. diva-portal.orgresearchgate.net These limits are crucial for analyzing trace levels of the compound in biological and environmental samples. researchgate.net

Selectivity : This ensures that the analytical signal is due to the analyte of interest and not from interfering components in the sample matrix. nih.gov

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. nih.govcore.ac.uk

Interactive Data Table: Typical HPLC-UV Method Validation Parameters for Phenolic Compounds

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | > 0.99 | nih.govcore.ac.uk |

| Accuracy (% Recovery) | 85% - 115% | diva-portal.orgcore.ac.ukresearchgate.net |

| Precision (% RSD) | < 15% | researchgate.net |

| Limit of Detection (LOD) | µg/g to ng/mL range | diva-portal.orgresearchgate.net |

| Limit of Quantification (LOQ) | µg/g to ng/mL range | diva-portal.orgresearchgate.net |

Sample Preparation Techniques for Complex Biological and Environmental Samples

The analysis of this compound in complex matrices such as biological fluids (blood, urine) and environmental samples (water, soil) necessitates an effective sample preparation step. nih.govunam.mx The primary goals of sample preparation are to isolate the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.govresearchgate.net

Commonly used techniques for phenolic compounds include:

Liquid-Liquid Extraction (LLE) : This is a conventional method based on the differential partitioning of the analyte between two immiscible liquid phases, often an aqueous sample and an organic solvent. nih.govresearchgate.net

Solid-Phase Extraction (SPE) : SPE has become a widely adopted technique due to its efficiency, reduced solvent consumption, and potential for automation. nih.govtesisenred.net It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. tesisenred.net For phenolic compounds, polymeric or C18-bonded silica sorbents are frequently used. researchgate.netnih.gov The pH of the sample is often adjusted to enhance retention on the sorbent. chromatographyonline.comtesisenred.net

Microwave-Assisted Extraction (MAE) : MAE is an efficient technique for extracting analytes from solid samples, such as soil or plant tissue. researchgate.netnih.gov It uses microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov

The choice of extraction technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method. springernature.com

Interactive Data Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Common Matrices |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Water, Urine |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution | High recovery, less solvent, automation potential | Water, Biological fluids |

| Microwave-Assisted Extraction (MAE) | Microwave heating to accelerate solvent extraction | Fast, efficient for solids | Soil, Sediments, Tissues |

Mechanistic Investigations of Z 4 1 Propenyl Phenol S Biological Interactions and Activities

Molecular Recognition and Binding Studies

Research focused on the molecular recognition and binding characteristics of (Z)-4-(1-Propenyl)phenol is not extensively available in the current scientific literature.

Interactions with Specific Biological Macromolecules (e.g., Enzymes, Receptors)

There are no specific studies identified that detail the direct interaction of this compound with specific biological macromolecules such as enzymes or receptors. For a compound like this, research in this area would typically involve screening assays to identify protein targets, followed by structural biology studies (e.g., X-ray crystallography or NMR spectroscopy) to characterize the binding site and the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). However, such data for this compound has not been found in published literature.

Ligand-Protein Binding Affinities and Kinetics

Quantitative data describing the binding affinity and kinetics of this compound with any specific protein target are not available. This type of investigation would yield crucial parameters such as the dissociation constant (Kd), which indicates the strength of the ligand-protein interaction, as well as the association (kon) and dissociation (koff) rate constants, which describe the speed at which the compound binds to and dissociates from its target. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are commonly used to determine these values, but no such studies for this specific compound have been reported.

Cellular and Subcellular Effects in Model Systems (Excluding Clinical Human Data)

Information on the effects of this compound at the cellular and subcellular level in in vitro model systems is not present in the reviewed literature.

Modulation of Cellular Signaling Pathways (In Vitro)

There is no available research demonstrating how this compound modulates specific cellular signaling pathways in vitro. Studies in this area would typically involve treating cell cultures (e.g., cancer cell lines, immune cells) with the compound and measuring the activity of key signaling proteins, such as kinases in the MAPK pathway or the nuclear translocation of transcription factors like NF-κB, often using techniques like Western blotting or reporter gene assays. This information is currently lacking for this compound.

Effects on Gene Expression and Proteomic Profiles (In Vitro)

No studies were found that analyzed the global changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with this compound. Such research would provide a broad overview of the cellular processes affected by the compound and could help in identifying its mechanism of action. Techniques like microarray analysis or RNA-sequencing for gene expression, and mass spectrometry-based proteomics would be employed for these investigations.

Impact on Cellular Metabolic Processes (In Vitro)

The impact of this compound on cellular metabolic processes in vitro remains uninvestigated in the available literature. Research in this domain would assess how the compound affects key metabolic pathways such as glycolysis, the citric acid cycle, or oxidative phosphorylation. This could be measured by monitoring rates of glucose consumption, lactate (B86563) production, oxygen consumption, or cellular ATP levels. No such experimental data for this compound has been published.

Antioxidant and Radical Scavenging Mechanisms (Molecular and Cellular Levels)

The antioxidant and radical scavenging capabilities of this compound are primarily attributed to its phenolic structure. Like other phenolic compounds, it can neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in oxidative stress. This protective action occurs at both molecular and cellular levels through various chemical mechanisms.

In Vitro Antioxidant Potency Assessment

The antioxidant potential of phenolic compounds is commonly evaluated using a variety of in vitro assays that measure their ability to scavenge stable free radicals or reduce oxidized metal ions. Standard assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay drdo.gov.inresearchgate.netnih.gov. These tests provide quantitative measures of antioxidant strength, often expressed as the IC50 value (the concentration required to scavenge 50% of radicals) or in terms of Trolox Equivalent Antioxidant Capacity (TEAC) antibodies-online.comnih.gov.

While specific antioxidant potency data for purified this compound is not extensively detailed in the available literature, studies on structurally similar compounds and plant fractions rich in its derivatives provide insight into its expected activity. For instance, a phenol-rich fraction from Dendrobium amoenum, containing 2-methoxy-4-(1-propenyl)-phenol (a methoxy (B1213986) derivative of the target compound, also known as isoeugenol), demonstrated significant DPPH free-radical scavenging activity, with an IC50 value of 63.73 μg/ml nih.gov. The antioxidant activities of phenolic compounds are highly dependent on their structural features, as illustrated by the data on related molecules.

Table 1: In Vitro Antioxidant Activity of Phenolic Compounds Structurally Related to this compound

| Compound/Fraction | Assay | Result (IC50/Activity) | Source(s) |

|---|---|---|---|

| Phenol-rich fraction containing 2-methoxy-4-(1-propenyl)-phenol | DPPH | IC50: 63.73 μg/ml | nih.gov |

| Eugenol (B1671780) (isomer with non-conjugated side chain) | DPPH | High scavenging activity (89.9%) | researchgate.net |

Note: The data presented is for contextual understanding of the antioxidant potential of structurally similar compounds. IC50 values represent the concentration of the antioxidant required to decrease the initial radical concentration by 50%. Lower IC50 values indicate higher antioxidant activity.

Mechanisms of Free Radical Neutralization

Phenolic compounds like this compound primarily neutralize free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) nih.govnih.gov.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and stopping the oxidative chain reaction. This process generates a phenoxyl radical from the parent antioxidant molecule nih.govnih.gov.

ArOH + R• → ArO• + RH

Single Electron Transfer (SET): In the SET mechanism, the phenol (B47542) donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion from the free radical. The radical cation can then deprotonate to form the phenoxyl radical nih.gov.

ArOH + R• → ArOH•+ + R-

The phenoxyl radical (ArO•) formed from this compound is relatively stable and less reactive than the initial free radical. This stability is crucial to its function as a chain-breaking antioxidant and is achieved through the delocalization of the unpaired electron across the aromatic ring and the conjugated propenyl side chain. This resonance stabilization prevents the phenoxyl radical from initiating new oxidation chains.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The efficacy of a phenolic antioxidant is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies investigate how specific functional groups and their spatial arrangement influence biological activity researchgate.netresearchgate.net. For this compound, the key determinants of its antioxidant capacity are the stereochemistry of the propenyl side chain and the presence and position of the phenolic hydroxyl group.

Influence of Stereochemistry on Biological Activity

The geometry of the propenyl side chain—specifically the cis ((Z)) versus trans ((E)) configuration—can significantly impact the molecule's antioxidant activity. This influence arises from effects on molecular planarity, steric hindrance, and the efficiency of electron delocalization. The conjugation of the side-chain double bond with the aromatic ring is a critical feature for potent antioxidant activity, as it allows for enhanced stabilization of the phenoxyl radical formed during scavenging researchgate.net.

Role of Phenolic Hydroxyl Group and Propenyl Side Chain in Efficacy

The antioxidant activity of this compound is a direct consequence of the interplay between its phenolic hydroxyl group and the propenyl side chain.

Phenolic Hydroxyl Group: The -OH group is the primary active site responsible for the radical-scavenging activity. It functions as a hydrogen atom donor, which is the fundamental step in the neutralization of peroxyl and other reactive radicals nih.govnih.gov. The ease with which this hydrogen atom is donated is measured by the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE correlates with higher antioxidant activity. The antioxidant action of phenols is critically dependent on this group, and its modification, such as through etherification, typically leads to a significant loss of antioxidant capacity nih.gov.

Propenyl Side Chain: The propenyl group in the para position relative to the hydroxyl group plays a crucial role in stabilizing the phenoxyl radical formed after hydrogen donation nih.gov. The double bond of the propenyl group is conjugated with the π-electron system of the aromatic ring. This extended conjugation allows the unpaired electron of the phenoxyl radical to be delocalized over a larger area, which greatly increases its stability. This stabilization makes the parent phenol a more effective hydrogen donor and a better chain-breaking antioxidant nih.gov. The electron-donating nature of the alkyl side chain further contributes to stabilizing the radical nih.gov.

Computational and Theoretical Approaches in Z 4 1 Propenyl Phenol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the geometric and electronic structure of molecules. Methods like Density Functional Theory (DFT) are utilized to gain a detailed understanding of molecular properties. For phenolic compounds similar to (Z)-4-(1-Propenyl)phenol, such as Eugenol (B1671780), DFT calculations with specific basis sets (e.g., B3LYP/6-311G(d,p)) are used to perform geometric optimization, determine vibrational frequencies, and calculate thermochemical parameters like heat capacity, entropy, and enthalpy scispace.com.

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity nih.gov. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack nih.gov. These computational analyses provide a quantitative basis for the structure-activity relationship of the compound scispace.com.

Quantum chemical methods are powerful tools for predicting the spectroscopic characteristics of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to compute electronic absorption spectra (UV-Visible) by calculating vertical excitation energies and oscillator strengths scispace.com. While extensive experimental spectroscopic data for related compounds is available through databases like the NIST Chemistry WebBook, computational predictions can aid in the interpretation of these spectra and help identify uncharacterized substances nist.govnist.govnist.govnist.govnist.gov. For instance, calculations can predict the λmax values which can then be compared with experimental findings to validate the computational model. Such theoretical spectra provide insights into the electronic transitions occurring within the molecule, correlating structural features with spectroscopic signatures.

Understanding the mechanism of a chemical reaction involves characterizing the intermediates and transition states that connect reactants to products. Computational chemistry provides the means to map the potential energy surface of a reaction, identifying the lowest energy path. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state determines the activation energy and, consequently, the reaction rate.

A formal framework for this analysis involves the use of atom-to-atom maps (AAMs), which track the correspondence of atoms between reactants and products mdpi.com. These maps are equivalent to "imaginary transition state" (ITS) graphs, allowing the complex process of bond breaking and formation to be represented and analyzed computationally mdpi.com. Such analyses can elucidate the detailed steps of reactions involving this compound, predicting its potential transformation pathways and reactivity patterns.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend computational analysis to larger systems and longer timescales, enabling the study of complex biological processes. These methods are crucial for understanding how a small molecule like this compound might interact with biological macromolecules and how it behaves in a dynamic environment.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or nucleic acid nih.gov. This method is instrumental in drug discovery for identifying potential hits and optimizing lead compounds nih.gov. The process involves sampling a vast number of conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity nih.govmdpi.com.

For phenolic compounds, docking studies have been used to explore interactions with various biological targets. For example, studies on ortho-substituted phenols, including the structurally similar isoeugenol (B1672232), have used molecular docking to investigate their interactions with the active site of the enzyme tyrosinase mdpi.com. These studies reveal the specific amino acid residues involved in the interaction and the types of non-covalent forces at play, such as hydrogen bonds and hydrophobic interactions nih.gov. The binding affinity, often expressed as a binding energy (kcal/mol), provides a quantitative measure of the interaction strength. Such studies can hypothesize the potential biological targets for this compound and elucidate its mechanism of action at a molecular level nih.gov.

| Interaction Type | Description | Example Interacting Residues |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic | Interactions between nonpolar groups in an aqueous environment. Includes π-alkyl and alkyl-alkyl interactions. | Leucine, Valine, Alanine, Proline |

| π-Cation | An electrostatic interaction between a cation and the face of an electron-rich π system. | Arginine, Lysine |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations introduce the element of time, allowing the dynamic behavior of molecular systems to be studied nih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles vary over time nih.gov.

A key application of MD is the exploration of a molecule's conformational landscape. This landscape is a map of the molecule's potential energy as a function of its atomic coordinates, with valleys representing stable or metastable conformational states and peaks representing the energy barriers between them nih.govelifesciences.org. By simulating the molecule's movements over nanoseconds to microseconds, MD can reveal the different shapes (conformations) the molecule can adopt, their relative populations, and the kinetics of interconversion between them nih.govelifesciences.org. For a flexible molecule like this compound, MD simulations can characterize its conformational preferences in different environments (e.g., in water or bound to a protein), providing a deeper understanding of the structural basis of its function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity nih.gov.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic properties. Finally, a mathematical model is built using statistical methods to correlate the descriptors with the observed activity. Such models are widely used to predict the toxicity or efficacy of new chemical entities nih.gov.

For phenolic compounds, various QSAR approaches have been applied. For example, 4D-QSAR analysis, which considers ligand conformational flexibility and multiple alignment possibilities, has been used to model the anesthetic activity of propofol (B549288) analogues nih.gov. Another technique, Hologram QSAR (HQSAR), uses 2D fragment fingerprints to develop predictive models for the inhibitory potencies of phenol (B47542) derivatives against enzymes like acetylcholinesterase mdpi.com. A QSAR model incorporating this compound could be developed to predict its activity within a specific biological context, guiding the synthesis and testing of new, more potent analogues.

| Step | Description |

|---|---|

| 1 | Selection of a training set of molecules with measured biological activities. |

| 2 | Generation of conformational profiles for each molecule in the training set using molecular dynamics or other conformational search methods. |

| 3 | Creation of a "supermolecule" grid space that encompasses all possible trial alignments of the training set molecules. |

| 4 | Generation of trial alignments of the molecules within the grid space. |

| 5 | Definition of atom-type interaction pharmacophore points (e.g., hydrogen-bond donor, hydrophobic, etc.). |

| 6 | Encoding of each conformation in each trial alignment as a string of interaction pharmacophore descriptors. |

| 7 | Use of genetic algorithms or other optimization techniques to select the optimal alignment and the most relevant descriptors. |

| 8 | Development of the QSAR equation using statistical methods like partial least squares (PLS). |

| 9 | Model validation using techniques such as leave-one-out cross-validation and analysis of an external test set. |

| 10 | Use of the validated model to predict the activities of new, untested compounds. |

Development of Predictive Models for Biological Effects

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational toxicology and drug discovery. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for phenolic compounds, including its isomer eugenol and other derivatives. These studies provide a framework for how predictive models for this compound's biological effects, such as its antioxidant capacity or skin sensitization potential, could be developed.

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. The development of such a model for this compound would involve a series of steps:

Data Collection: A dataset of structurally diverse phenolic compounds with experimentally determined biological activity (e.g., antioxidant IC50 values, skin sensitization potential) would be compiled.

Descriptor Calculation: A wide range of physico-chemical descriptors for each molecule in the dataset, including this compound, would be calculated using computational software.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a mathematical model that correlates the descriptors with the biological activity.

Validation: The predictive power of the model would be rigorously validated using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development.

A QSAR study on eugenol derivatives, for instance, successfully created a model to predict antioxidant activity. tiikmpublishing.com The resulting equation highlighted the significance of electronic and hydrophobic parameters in determining the antioxidant capacity of these compounds. tiikmpublishing.com Such a model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent antioxidant agents. tiikmpublishing.com

For skin sensitization, a known biological effect of isoeugenol, computational models are increasingly being used as alternatives to animal testing. nih.govnih.gov These models often incorporate a variety of descriptors and algorithms to predict the sensitization potential of chemicals. nih.gov While a specific model for this compound is not detailed, the existing frameworks for skin sensitization prediction could be applied to this compound.

The table below illustrates the general approach and key components in developing a predictive QSAR model for a biological effect of this compound.

| Modeling Step | Description | Example for this compound |

| Biological Endpoint | The specific biological effect to be predicted. | Antioxidant activity (e.g., IC50), Skin Sensitization Potential. |

| Training Set | A collection of molecules with known activity data used to build the model. | A series of phenolic compounds with measured antioxidant activities. |

| Descriptor Calculation | Generation of numerical representations of molecular properties. | Calculation of electronic, hydrophobic, and steric descriptors. |

| Statistical Method | The algorithm used to create the mathematical relationship. | Multiple Linear Regression, Partial Least Squares, Machine Learning. |

| Model Validation | Assessment of the model's predictive performance. | Cross-validation (Leave-One-Out), external validation. |

Identification of Key Physico-chemical Descriptors

The accuracy of any predictive model hinges on the selection of appropriate physico-chemical descriptors that capture the essential molecular features governing the biological activity of interest. For phenolic compounds like this compound, several classes of descriptors have been identified as crucial in QSAR studies.

Electronic Descriptors: These descriptors relate to the electron distribution within the molecule and are critical for understanding reactivity.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. tiikmpublishing.com In the context of antioxidant activity, a higher HOMO energy suggests a greater ability to donate a hydrogen atom or an electron to scavenge free radicals.

Dipole Moment: This descriptor provides information about the polarity of the molecule, which can influence its solubility and interaction with biological receptors. tiikmpublishing.com

Hydrophobic Descriptors: These descriptors quantify the water-fearing nature of a molecule, which is important for its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility. tiikmpublishing.com

Molecular Surface Area (MSA): This descriptor relates to the size and shape of the molecule and can influence its interaction with biological targets. tiikmpublishing.com

Steric and Topological Descriptors: These descriptors provide information about the three-dimensional structure and branching of a molecule.

Topological Indices (e.g., Balaban Index, Randic Index): These indices are numerical values derived from the molecular graph and can encode information about molecular size, shape, and branching. tiikmpublishing.com

The following table summarizes some of the key physico-chemical descriptors relevant to the computational study of this compound and their typical values or ranges found in the literature for isoeugenol.

| Descriptor Class | Descriptor Name | Relevance to Biological Activity | Value/Range for Isoeugenol |

| Electronic | HOMO Energy | Electron-donating ability, antioxidant activity | Varies with computational method |

| LUMO Energy | Electron-accepting ability, reactivity | Varies with computational method | |

| HOMO-LUMO Gap | Molecular stability and reactivity | Varies with computational method | |

| Dipole Moment | Polarity, solubility, receptor interactions | ~2.0 - 2.5 D (calculated) | |

| Hydrophobic | LogP | Lipophilicity, membrane permeability | 2.6 - 3.1 (estimated) scentree.conih.gov |

| Molecular Surface Area | Molecular size and interaction surface | Varies with calculation method | |

| Topological | Balaban Index | Molecular branching and shape | Varies with calculation method |

By identifying and utilizing these key descriptors, computational models can provide valuable predictions about the biological effects of this compound and guide the development of new derivatives with enhanced or modified activities.

Future Directions and Emerging Research Avenues for Z 4 1 Propenyl Phenol

Integration of Omics Technologies for Comprehensive Biological Profiling

The future of understanding the biological significance of (Z)-4-(1-propenyl)phenol lies in the integration of "omics" technologies. Methodologies such as metabolomics, transcriptomics, proteomics, and genomics offer a systems-level view of the compound's interactions within a biological system.

Metabolomics, in particular, is a powerful tool for analyzing the complete set of small-molecule metabolites within a cell, tissue, or organism. mdpi.commdpi.comnih.govfrontiersin.org By employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can create detailed profiles of the metabolic changes induced by this compound. frontiersin.orgnih.gov This can reveal not only the compound's own metabolic fate but also its impact on various biochemical pathways. nih.gov For instance, metabolomic analysis of plants rich in phenolic compounds has successfully identified and quantified a wide array of these substances, providing a blueprint for how this compound could be studied. mdpi.commdpi.com

Integrating metabolomic data with transcriptomic (gene expression) and proteomic (protein expression) analyses will provide a more complete picture. This multi-omics approach can link the observed metabolic shifts to changes in gene and protein activity, thereby elucidating the compound's mechanism of action at a molecular level.

Table 1: Application of Omics Technologies to this compound Research

| Omics Technology | Research Focus | Potential Outcomes |

|---|---|---|

| Metabolomics | Identify and quantify metabolic changes induced by the compound. | Elucidation of metabolic pathways affected; discovery of biomarkers of exposure or effect. |

| Transcriptomics | Analyze changes in gene expression in response to the compound. | Identification of genes and genetic pathways regulated by the compound. |

| Proteomics | Study alterations in protein expression and post-translational modifications. | Understanding of protein targets and cellular machinery influenced by the compound. |

| Genomics | Investigate genetic variations that influence response to the compound. | Personalized application insights; identification of genetic predispositions to specific effects. |

Synthetic Biology and Metabolic Engineering for Enhanced Production

While this compound can be isolated from natural sources, production yields can be low and variable. Synthetic biology and metabolic engineering offer promising avenues to develop microbial cell factories for the high-titer, sustainable production of this compound. nih.govmdpi.com This approach involves designing and constructing novel biological pathways and systems. mdpi.comsemanticscholar.org

The biosynthesis of phenylpropanoids like anethole (B165797) and eugenol (B1671780) has been a subject of metabolic engineering research. researchgate.netnih.govnih.gov These studies provide a roadmap for engineering the production of this compound. The process would typically involve:

Pathway Elucidation: Identifying the complete biosynthetic pathway leading to this compound in its native plant species. This includes characterizing key enzymes such as synthases and O-methyltransferases. researchgate.netnih.gov

Heterologous Expression: Introducing the genes encoding these biosynthetic enzymes into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.comnih.gov

Pathway Optimization: Utilizing metabolic engineering strategies to optimize the flow of metabolites (flux) towards the target compound. nih.gov This can involve upregulating precursor supply pathways (e.g., the shikimate pathway for aromatic compounds) and downregulating competing pathways that drain precursors into other products. nih.gov

Development of Novel Derivatization Strategies for Advanced Applications

Chemical derivatization of this compound presents a significant opportunity to create novel molecules with enhanced or entirely new functionalities. The structure of this compound, featuring a reactive phenolic hydroxyl group and a propenyl side chain, offers multiple sites for chemical modification. nih.gov

Future research will likely focus on strategies that are highly selective and efficient. researchgate.net Key derivatization approaches could include:

Modification of the Phenolic Hydroxyl Group: This is a common strategy for natural phenols. nih.gov Reactions such as etherification, esterification, and glycosylation can alter the compound's solubility, bioavailability, and biological activity. For example, converting the hydroxyl group to an ether or ester could create valuable fragrance or flavor compounds.

Functionalization of the Aromatic Ring: Advanced synthetic methods can enable the regioselective introduction of new functional groups (e.g., halogens, nitro groups, or additional alkyl groups) onto the benzene (B151609) ring. nih.govresearchgate.net This could lead to derivatives with unique electronic properties or enhanced biological potency.